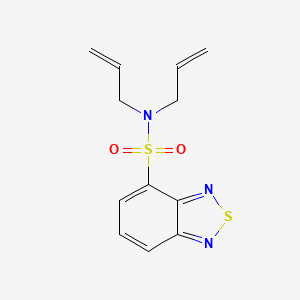

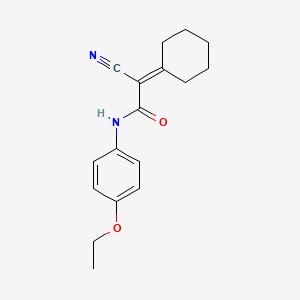

ethyl 2-(2-ethoxy-2-oxoethyl)-1,3-dioxo-5-isoindolinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound ethyl 2-(2-ethoxy-2-oxoethyl)-1,3-dioxo-5-isoindolinecarboxylate is a chemical of interest due to its structural complexity and potential applications in various fields of chemistry and materials science. It is related to compounds that have been extensively studied for their intriguing chemical properties and reactivity patterns.

Synthesis Analysis

The synthesis of related compounds, such as ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, involves intricate chemical pathways, including intramolecular cyclization processes. These syntheses often start from readily available substrates, undergoing transformations through acyl azide and isocyanate functionalities to yield the target structures (Kaptı, Dengiz, & Balci, 2016).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through crystallography, revealing complex arrangements and interactions. For example, ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate showcases weak hydrogen bonds and π–π interactions stabilizing its structure (Filali Baba et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their ability to undergo transformations under specific conditions, leading to the formation of novel derivatives. For instance, the reactions involving ethyl 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-4,5-dihydrofuran-3-carboxylates with alcohols highlight the compound's versatility in generating diverse molecular structures (Ivanov et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as their crystallization behavior and thermal stability, are crucial for understanding their suitability for various applications. Studies have shown that related compounds exhibit specific crystallization kinetics and thermal degradation profiles, which are essential for their processing and application (Papageorgiou, Tsanaktsis, & Bikiaris, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, outline the compound's functional versatility. The ethoxycarbonylation of aromatic C-H bonds, for example, demonstrates the compound's potential in synthesizing ester derivatives under catalyzed conditions, showcasing its chemical adaptability (Yu et al., 2008).

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Ethoxycarbonylation

A study describes the use of palladium catalysis for the ethoxycarbonylation of aromatic C−H bonds using diethyl azodicarboxylate, showcasing the method's efficiency in chemo- and regioselective ester formation. This approach is significant for the synthesis of ethoxycarbonylated organic compounds with potential applications in material science and drug development (Wing-Yiu Yu et al., 2008).

Anticancer Agents

Research on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs demonstrates their potential as anticancer agents, particularly in overcoming drug resistance in cancer cells. These compounds have been found to selectively kill drug-resistant cells over parent cancer cells, presenting a promising strategy for treating cancers with multiple drug resistances (S. Das et al., 2009).

Polymer Science Applications

Studies on poly(2-oxazoline) block copolymers reveal complex assembly behaviors and temperature-responsive properties, making them attractive for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The ability to fine-tune the polymer properties through side chain modification has been explored to control the cloud point and glass transition temperatures, demonstrating the versatility of these materials (Loan T. T. Trinh et al., 2012).

Novel Synthesis Methods

The research into the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates using ethyl 2-arylamino-2-oxo-acetates in the presence of triphenylphosphine highlights innovative approaches to create complex organic molecules. These methods contribute to the development of new synthetic routes in organic chemistry (I. Yavari et al., 2002).

Sensing and Detection

A study on a rhodamine-azacrown based fluorescent probe for Al3+ and Fe3+ demonstrates the application of ethyl 2-(2-ethoxy-2-oxoethyl)-1,3-dioxo-5-isoindolinecarboxylate derivatives in the development of selective sensors for metal ions. These sensors have potential applications in environmental monitoring and biomedical diagnostics (Xinxiu Fang et al., 2014).

Eigenschaften

IUPAC Name |

ethyl 2-(2-ethoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6/c1-3-21-12(17)8-16-13(18)10-6-5-9(15(20)22-4-2)7-11(10)14(16)19/h5-7H,3-4,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCXUXQKOIMIPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-ethoxy-2-oxoethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5509915.png)

![6-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5509923.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B5509962.png)

![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5509970.png)

![ethyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5509972.png)

![ethyl 4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinecarboxylate dihydrochloride](/img/structure/B5509994.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5510001.png)